molecular formula C19H22N4OS B2519668 2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2310142-80-2

2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No. B2519668
M. Wt: 354.47
InChI Key: QYKHEXWITJWFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as EPPB and has been shown to have promising results in scientific research.

Mechanism Of Action

The mechanism of action of EPPB is not fully understood, but it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes. This inhibition leads to the disruption of cell signaling pathways and ultimately leads to cell death in cancer cells.

Biochemical And Physiological Effects

EPPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using EPPB in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, the compound's mechanism of action is not fully understood, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are many potential future directions for research on EPPB. One area of research could focus on developing more efficient synthesis methods for the compound. Another area of research could focus on identifying the specific cellular pathways that are affected by EPPB's inhibition of protein kinase CK2. Additionally, further studies could be conducted to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of EPPB involves a multistep process that starts with the reaction of 2-ethyl-6-bromobenzothiazole with 1-methyl-1H-pyrazol-4-amine. This is followed by the reaction of the resulting compound with piperidine-1-carbonyl chloride. The final product is obtained after purification and isolation.

Scientific Research Applications

EPPB has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-3-18-21-16-7-6-13(9-17(16)25-18)19(24)23-8-4-5-14(12-23)15-10-20-22(2)11-15/h6-7,9-11,14H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKHEXWITJWFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCCC(C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole

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